ethyl 4-{[4-(1H-indol-3-yl)butanoyl]amino}benzoate
CAS No.:
Cat. No.: VC15177197
Molecular Formula: C21H22N2O3
Molecular Weight: 350.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H22N2O3 |
|---|---|
| Molecular Weight | 350.4 g/mol |
| IUPAC Name | ethyl 4-[4-(1H-indol-3-yl)butanoylamino]benzoate |
| Standard InChI | InChI=1S/C21H22N2O3/c1-2-26-21(25)15-10-12-17(13-11-15)23-20(24)9-5-6-16-14-22-19-8-4-3-7-18(16)19/h3-4,7-8,10-14,22H,2,5-6,9H2,1H3,(H,23,24) |
| Standard InChI Key | YLTVRMMASPHMTA-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CC=C(C=C1)NC(=O)CCCC2=CNC3=CC=CC=C32 |
Introduction
Ethyl 4-{[4-(1H-indol-3-yl)butanoyl]amino}benzoate is a complex organic compound that integrates an indole moiety with a benzoate structure. This compound is characterized by its unique chemical structure and potential applications in various fields, including pharmaceuticals and materials science. Despite its complexity, detailed information on this compound is limited, and it is essential to gather data from diverse sources to understand its properties and potential uses.
Synthesis and Preparation
The synthesis of ethyl 4-{[4-(1H-indol-3-yl)butanoyl]amino}benzoate involves complex organic chemistry techniques, likely including peptide coupling reactions or similar methods to form the amide bond between the indole-containing moiety and the benzoate part. Specific synthesis protocols are not widely documented, but general methods for forming amide bonds in organic compounds involve the use of coupling agents like DCC (dicyclohexylcarbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium hexafluorophosphate).
Potential Applications
While specific applications of ethyl 4-{[4-(1H-indol-3-yl)butanoyl]amino}benzoate are not well-documented, compounds with similar structures are often explored for their biological activity, including potential roles in drug discovery. The indole moiety is known for its presence in various biologically active compounds, suggesting potential pharmacological properties.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C21H22N2O3 |
| Molecular Weight | Approximately 350.4110 g/mol |
| CAS Number | 67023-32-9 |
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